2-Amino-2-(4-methylphenyl)propanoic acid

Vue d'ensemble

Description

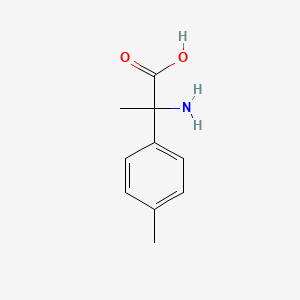

2-Amino-2-(4-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of phenylalanine, where the phenyl group is substituted with a methyl group at the para position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(4-methylphenyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with 4-methylbenzaldehyde.

Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, involving the reaction with ammonia and hydrogen cyanide to form 2-amino-2-(4-methylphenyl)acetonitrile.

Hydrolysis: The nitrile group is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the amino group to an amine or other reduced forms.

Substitution: The compound can participate in substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed.

Major Products:

Oxidation: Formation of 4-methylbenzoylformic acid.

Reduction: Formation of 2-amino-2-(4-methylphenyl)ethanol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Applications De Recherche Scientifique

2-Amino-2-(4-methylphenyl)propanoic acid, also known as 4-methylphenylalanine, is an organic compound with the molecular formula . It is a derivative of phenylalanine, featuring a methyl group at the para position of the phenyl group. This compound has diverse applications in chemistry, biology, medicine, and industry due to its unique structural properties.

Scientific Research Applications

This compound is used in various scientific research fields.

Chemistry

- Chiral Building Block: It serves as a chiral building block in synthesizing complex organic molecules. Its unique structure, with both amino and methyl groups, makes it valuable in creating chiral molecules.

- Synthesis Method: 2-(4-methylphenyl)propionic acid can be synthesized using para-xylene as a raw material through a series of reactions including chlorination, nitrilation, methylation, and hydrolysis acidification .

Biology

- Enzyme Inhibition and Protein Interactions: It is studied for its potential role in enzyme inhibition and protein interactions. The compound can act as an inhibitor or activator of specific molecular targets, modulating biochemical pathways. It can also influence neurotransmitter production and protein synthesis by competing with L-phenylalanine for uptake into cells through amino acid transporters.

- Neuroprotective Effects: Research suggests it exhibits neuroprotective effects by interacting with cellular mechanisms that protect neurons from damage.

Medicine

- Therapeutic Effects: It is investigated for potential therapeutic effects, including as an anti-inflammatory agent.

- Drug Synthesis: It is used as a building block for drug synthesis, particularly in compounds targeting neurological disorders.

Industry

- Material Development: It is utilized in developing new materials like polymers and hydrogels because of its unique structural properties.

Biological Activities

This compound exhibits significant biological activity.

- Antimicrobial Properties: Derivatives of this compound have shown activity against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant pathogens .

- Neuroprotective Effects: It can protect neurons from damage by influencing neurotransmitter production and protein synthesis.

Mécanisme D'action

The mechanism of action of 2-Amino-2-(4-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Phenylalanine: The parent compound, differing by the absence of the methyl group.

Tyrosine: Similar structure but with a hydroxyl group instead of a methyl group.

4-Methylphenylalanine: Similar structure but without the amino group at the alpha position.

Uniqueness: 2-Amino-2-(4-methylphenyl)propanoic acid is unique due to the presence of both the amino and methyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of chiral molecules and the study of enzyme interactions.

Activité Biologique

2-Amino-2-(4-methylphenyl)propanoic acid, commonly known as 4-methylphenylalanine, is an amino acid derivative with significant biological activity. This compound is characterized by its propanoic acid backbone, an amino group, and a para-methylphenyl substituent, giving it unique properties compared to standard amino acids. Its molecular formula is C₉H₁₃NO₂, with a molecular weight of approximately 179.22 g/mol. This article explores the various biological activities of this compound, including its neuroprotective effects, antimicrobial properties, and potential applications in biochemistry and pharmaceuticals.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective effects . It has been shown to interact with cellular mechanisms that protect neurons from damage. The compound may influence neurotransmitter production and protein synthesis by competing with L-phenylalanine for uptake into cells through amino acid transporters. This competitive inhibition can be crucial for studying cellular processes related to neurodegenerative diseases.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties . Various studies have indicated that derivatives of this compound exhibit activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant pathogens. The minimum inhibitory concentration (MIC) values for these compounds vary significantly based on their structural modifications.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | 8 |

| 3-Hydroxy-2,2-dimethyl-propionic acid methyl ester | E. coli | 32 |

| N-(4-hydroxyphenyl) derivatives | Vancomycin-resistant E. faecalis | 16 |

The structural modifications of the compound significantly influence its antimicrobial efficacy, highlighting the importance of further research in this area.

Cellular Interactions and Mechanisms

The reactivity of this compound primarily involves typical amino acid reactions essential for synthesizing peptides and other bioactive compounds. Studies have shown that this compound can bind to serum albumins, affecting their secondary structure and potentially altering their function. Techniques such as NMR spectroscopy and circular dichroism (CD) deconvolution have been employed to characterize these interactions.

Case Studies and Research Findings

- Fibroblast Proliferation : In cell biology studies, the compound has demonstrated potential in promoting fibroblast proliferation, suggesting its utility in wound healing and tissue regeneration applications.

- Pharmaceutical Applications : As a pharmaceutical secondary standard, it plays a critical role in ensuring the accuracy and reliability of analytical results in drug development.

- Aggregation Studies : Research has indicated that this compound can form aggregates in solution, which may influence its biological activity and therapeutic potential.

Comparison with Structural Analogues

The presence of the para-methyl group in this compound distinguishes it from its analogs, influencing both its solubility and biological activity significantly.

Table 2: Comparison of Structural Analogues

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Methylphenylalanine | C₉H₁₃NO₂ | Para-methyl group affecting solubility |

| 3-Amino-2-(4-methylphenyl)propanoic acid | C₉H₁₃NO₂ | Different positioning of the amino group |

| 2-Amino-3-(4-fluorophenyl)propanoic acid | C₉H₈FNO₂ | Contains fluorine instead of methyl group |

Propriétés

IUPAC Name |

2-amino-2-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-3-5-8(6-4-7)10(2,11)9(12)13/h3-6H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSIQFUCAZXVBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40328513 | |

| Record name | 2-amino-2-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6269-79-0 | |

| Record name | NSC33390 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-2-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.